5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that contains a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of diaminomaleonitrile with ®-1-aminopropan-2-ol, followed by cyclization to form the desired compound . Another method involves the use of ®-propylene carbonate and adenine as starting materials .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-hydroxypropyl)amino-1,2,3-thiadiazole
- 5-(2-hydroxypropyl)sulfanyl-1,2,3-triazole
- 1,2,3-thiadiazole derivatives
Uniqueness
5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
Molecular Formula |
C7H11N3O3 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-amino-1-(2-hydroxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-4(11)2-10-3-5(8)6(12)9-7(10)13/h3-4,11H,2,8H2,1H3,(H,9,12,13) |
InChI Key |
JJBHAOHDIPHIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C(=O)NC1=O)N)O |
Origin of Product |
United States |
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